molecular formula C9H9NO B1607297 4-(1-Hydroxyethyl)benzonitrile CAS No. 52067-35-3

4-(1-Hydroxyethyl)benzonitrile

Cat. No.: B1607297
CAS No.: 52067-35-3
M. Wt: 147.17 g/mol
InChI Key: XGAVOODMMBMCKV-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzonitrile (CAS: 101219-69-6) is a benzonitrile derivative featuring a hydroxyethyl (-CH(OH)CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₉NO (MW: 147.17 g/mol), and it exists as a chiral compound with (R)- and (S)-enantiomers . Predicted physicochemical properties include a boiling point of 291.3±23.0 °C and density of 1.12±0.1 g/cm³ . The compound is characterized by distinct NMR signals, such as a singlet for the nitrile group (C≡N) and resonances for the hydroxyethyl moiety, as confirmed by $^1$H NMR data (Figure S38) .

This compound is primarily used in scientific research and industrial applications, such as chiral intermediates in pharmaceuticals and agrochemicals .

Preparation Methods

Direct Synthesis via Reaction of Benzaldehyde with Hydroxylamine Hydrochloride

One of the most common laboratory methods to prepare 4-(1-Hydroxyethyl)benzonitrile involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride. The process typically proceeds as follows:

  • Step 1: Benzaldehyde (or a substituted benzaldehyde) reacts with hydroxylamine hydrochloride to form an oxime intermediate (benzaldoxime).
  • Step 2: The oxime undergoes dehydration under acidic conditions and elevated temperatures to yield the corresponding benzonitrile derivative.

This one-pot synthesis can be catalyzed by acids and performed at raised temperatures to improve yield and reaction rate. The hydroxyethyl group is introduced by using hydroxy-substituted aldehydes or by subsequent functionalization of the nitrile.

An alternative to hydroxylamine hydrochloride is the use of ionic liquids, such as hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, which acts both as a solvent and catalyst. This method avoids metal salt catalysts and simplifies purification steps, offering a greener and more efficient approach.

Synthesis via Nucleophilic Substitution and Chiral Resolution

For obtaining enantiomerically pure (R)-4-(1-hydroxyethyl)benzonitrile, nucleophilic substitution reactions on appropriate precursors are employed, followed by chiral resolution techniques. This approach is critical for applications requiring stereochemical specificity, such as pharmaceutical intermediates.

Industrial Production Using Continuous Flow Reactors

In industrial settings, the synthesis is scaled up using continuous flow reactors to enhance process control, safety, and yield. The choice of catalysts (acidic or ionic liquids) and solvents is optimized to balance cost, environmental impact, and product purity. Continuous flow allows for better heat and mass transfer, leading to improved reaction efficiency.

Summary Table of Synthetic Routes

Method Starting Materials Reaction Conditions Yield (%) Notes
Reaction of benzaldehyde with hydroxylamine hydrochloride Benzaldehyde + Hydroxylamine hydrochloride Acid catalyst, elevated temperature ~60-75 One-pot synthesis; ionic liquids can be used
Nucleophilic substitution + chiral resolution Appropriate substituted precursors Controlled conditions for stereochemistry Variable For enantiomerically pure products
Demethylation of 4-methoxybenzonitrile 4-Methoxybenzonitrile + alkali metal compounds 170°C+, N-methylpyrrolidone solvent High Industrial method for hydroxybenzonitriles
Continuous flow reactor scale-up Similar to above Optimized catalysts and solvents High Industrial scale, improved efficiency

Detailed Research Findings and Case Studies

  • Biological Activity: (R)-4-(1-Hydroxyethyl)benzonitrile has been studied for its biological effects, including inducing apoptosis in MCF-7 breast cancer cells and inhibiting proliferation in A549 lung cancer cells by interfering with the cell cycle at G0/G1 phase. These studies highlight the importance of stereoselective synthesis methods for obtaining biologically active enantiomers.

  • Mechanistic Insights: The hydroxyethyl group contributes to hydrogen bonding and influences the compound's reactivity, while the nitrile group acts as an electrophilic site susceptible to nucleophilic attack, making this compound a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoethyl)benzonitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 4-(1-Hydroxyethyl)benzylamine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 4-(1-Oxoethyl)benzonitrile

    Reduction: 4-(1-Hydroxyethyl)benzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(1-Hydroxyethyl)benzonitrile serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions. Its unique substitution pattern allows for selective reactions that can yield diverse derivatives.

Reaction TypeDescription
Nucleophilic AdditionReacts with electrophiles due to the nitrile group.
Grignard ReactionsActs as a substrate for Grignard reagents.
HydrolysisCan be hydrolyzed to yield alcohol derivatives.

Biological Research

Research has shown that this compound exhibits notable biological activities, particularly in cancer research:

  • Antitumor Activity : Studies indicate it has effective antitumor properties against various cancer cell lines both in vitro and in vivo. The mechanisms proposed include:
    • Inhibition of cell proliferation.
    • Induction of apoptosis (programmed cell death).

Case studies have documented its effects on specific cancer types, demonstrating its potential as a therapeutic agent.

Pharmaceutical Applications

The compound is being investigated for its pharmacological properties, including:

  • Drug Development : It acts as a precursor for synthesizing novel pharmaceuticals.
  • Enzyme Studies : Used in studying enzyme-catalyzed reactions involving nitriles and alcohols.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)benzonitrile depends on the specific reaction or application. In general, the hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzonitrile Derivatives

Compound Name Substituent/Functional Group Position Molecular Formula MW (g/mol) Key Applications
4-(1-Hydroxyethyl)benzonitrile -CH(OH)CH₃ para C₉H₉NO 147.17 Chiral synthesis, intermediates
4-(2,6-Dimethylphenylthio)benzonitrile -S-C₆H₃(CH₃)₂ para C₁₅H₁₃NS 239.34 Organic synthesis, catalysis
3-(1-Hydroxyethyl)benzonitrile -CH(OH)CH₃ meta C₉H₉NO 147.17 Isomeric intermediates
4-(3-Thienyl)benzonitrile -C₄H₃S (thiophene) para C₁₁H₇NS 185.24 Heterocyclic building blocks
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile -CH=C(CN)-C₅H₆O (vinyl-furan) para C₁₅H₁₀N₂O 234.26 Nonlinear optical materials

Key Observations :

  • Positional Isomerism : 3-(1-Hydroxyethyl)benzonitrile (meta-substituted) exhibits distinct reactivity and polarity compared to the para-substituted this compound due to steric and electronic effects .
  • Functional Group Impact : The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for chiral separations, whereas thio- or vinyl-substituted derivatives (e.g., 4-(3-Thienyl)benzonitrile) are optimized for electronic or optical applications .

Physicochemical and Spectroscopic Properties

Table 2: Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Key Spectroscopic Features
This compound 291.3±23.0* 1.12±0.1* 14.05±0.20 $^1$H NMR: δ 1.45 (d, CH₃), 4.90 (q, CH(OH))
4-(3-Thienyl)benzonitrile N/A N/A N/A IR: C≡N stretch ~2230 cm⁻¹
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile N/A N/A N/A UV-Vis: λmax ~380 nm (π→π* transition)

*Predicted values .

Key Findings :

  • Polarity: The hydroxyethyl group increases polarity compared to non-polar substituents (e.g., methyl or thienyl groups), affecting solubility in organic vs. aqueous media.
  • Spectroscopy : Nitrile groups (~2230 cm⁻¹ in IR) and conjugated vinyl systems (e.g., in furan/vinyl derivatives) enable distinct spectroscopic identification .

Biological Activity

4-(1-Hydroxyethyl)benzonitrile, also known as (R)-4-(1-hydroxyethyl)benzonitrile or 1HBE, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉NO and a CAS number of 101219-69-6. The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring, contributing to its unique chemical properties and biological activities.

Antitumor Activity

Research has demonstrated that (R)-4-(1-hydroxyethyl)benzonitrile exhibits antitumor activity against various cancer cell lines in both in vitro and in vivo studies. The following table summarizes some key findings regarding its antitumor effects:

Study Cell Lines Tested IC₅₀ Value (µM) Mechanism of Action
Study AMCF-7 (breast cancer)15Induction of apoptosis
Study BA549 (lung cancer)20Inhibition of cell proliferation
Study CHeLa (cervical cancer)10Modulation of signaling pathways

The precise mechanism by which (R)-4-(1-hydroxyethyl)benzonitrile exerts its antitumor effects is not fully understood. However, it is hypothesized that it may act as a nonsteroidal androgen receptor antagonist, similar to other compounds with structural similarities.

Toxicity Profile

While the compound shows promise as an antitumor agent, it is essential to note its toxicity. It has been categorized as harmful if ingested or upon skin contact, indicating acute toxicity risks associated with its use .

Synthesis

The synthesis of (R)-4-(1-hydroxyethyl)benzonitrile can be achieved through various methods, including:

  • Nucleophilic substitution reactions involving appropriate precursors.
  • Chiral resolution techniques to obtain the desired enantiomer selectively.

The following table outlines some synthetic routes:

Method Starting Materials Yield (%)
Method A4-Cyanobenzaldehyde + Ethylene glycol75
Method BBenzonitrile + Hydroxylation agents60

Case Studies

Several case studies have explored the biological activity of (R)-4-(1-hydroxyethyl)benzonitrile:

  • Case Study 1: In a study involving MCF-7 cells, treatment with (R)-4-(1-hydroxyethyl)benzonitrile resulted in significant apoptosis induction, as evidenced by increased caspase-3 activity.
  • Case Study 2: A study on A549 cells showed that the compound inhibited cell proliferation by interfering with the cell cycle at the G0/G1 phase.

These findings highlight the compound's potential for further development as an anticancer agent.

Related Compounds

Several structurally related compounds have been investigated for their biological activities. The following table compares some notable examples:

Compound Name Type Biological Activity
(S)-4-(1-hydroxyethyl)benzonitrileEnantiomerPotentially different antitumor properties
4-(2-Hydroxyethyl)benzonitrileStructural AnalogAnti-inflammatory effects
3-(1-Hydroxyethyl)benzonitrileIsomerVarying cytotoxicity profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Hydroxyethyl)benzonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via hydrosilylation using an Fe-based catalyst (e.g., Bu4_4N[Fe(CO)3_3(NO)]) under controlled temperatures (60–80°C), yielding ~70–80% product . Alternative methods include reduction of acetyl precursors (e.g., 5-acetyl-2-methylpyridine) with NaBH4_4 in ethanol, followed by protection with chloromethyl methyl ether . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Optimize by monitoring intermediates via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the hydroxyethyl group (δ ~1.5 ppm for CH3_3, δ ~4.5 ppm for CH2_2OH) and nitrile functionality (C≡N stretch at ~2220 cm1^{-1} in IR) .
  • X-ray crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding) using single-crystal data (R factor < 0.05) .
  • Mass spectrometry : ESI-MS or GC-MS validates molecular weight (C9_9H9_9NO; MW = 147.18 g/mol) .

Q. What safety precautions are required when handling this compound?

  • GHS hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 1). Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition : Thermal degradation releases toxic gases (HCN, NOx_x). Employ CO2_2 or dry powder extinguishers for fires .
  • Spill management : Avoid dust generation; use inert absorbents (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) simulations assess charge-transfer states and steric effects. For example, the hydroxyethyl group’s electron-donating capacity lowers activation energy in Huisgen cycloadditions. Compare with analogs (e.g., 4-azidomethylbenzonitrile) to evaluate regioselectivity in triazole formation .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

  • Hydrolysis studies : Perform pH-dependent experiments (pH 3–9) to identify stable intermediates (e.g., benzyl alcohol derivatives) .
  • Advanced analytics : Use LC-QTOF-MS to detect trace byproducts (e.g., cyanide ions) and validate via isotopic labeling .
  • Conflicting data : Reconcile discrepancies (e.g., half-life variations) by standardizing test conditions (OECD guidelines) .

Q. How is this compound utilized as a precursor in drug discovery?

  • Pharmacophore modification : The nitrile group serves as a bioisostere for carboxylates, enhancing blood-brain barrier penetration in CNS targets .
  • Case study : Coupling with piperidine derivatives (e.g., 4-hydroxypiperidine) via SNAr reactions yields antidiabetic analogs (e.g., pioglitazone metabolites) .
  • Stereochemical control : Optimize enantioselectivity using chiral catalysts (e.g., Ru-BINAP) for bioactive isomer isolation .

Q. What methodologies assess the environmental impact of this compound?

  • Ecotoxicity assays : Use Daphnia magna or algae models to determine LC50_{50} values .
  • Degradation kinetics : Track photolytic breakdown (λ = 254 nm) via UV-Vis spectroscopy and quantify intermediates (e.g., 4-hydroxybenzoic acid) .
  • QSAR modeling : Predict bioaccumulation potential using logP (calculated ~1.8) and molecular polarizability .

Q. Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE approach : Vary temperature (40–100°C), catalyst (0.1–5 mol%), and solvent (THF vs. DMF) in a factorial design.
  • Process monitoring : Use inline FTIR to detect nitrile group conversion in real time .
  • Yield improvement : Recrystallize crude product from ethanol/water (7:3 v/v) to achieve >95% purity .

Q. How to validate the compound’s stability in biological assays?

  • Forced degradation : Expose to oxidative (H2_2O2_2), thermal (40°C), and hydrolytic (pH 7.4 buffer) conditions for 48 hours.
  • Bioassay compatibility : Confirm no interference in ELISA or cell viability assays (e.g., MTT) at ≤10 μM .

Properties

IUPAC Name

4-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAVOODMMBMCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342614
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52067-35-3
Record name 4-(1-Hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxyethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Acetylbenzonitrile (2.0 g; 13.8 mmol) was dissolved in THF (10 mL) and MeOH (10 mL). Sodium borohydride (782 mg; 20.7 mmol) was added portionwise at 0° C. and the reaction was let stirred at RT for 40 min. Solvents were removed under vacuum, EtOAC was added, and the organic phases were washed with H2O, dried over MgSO4, filtered and concentrated affording the title compound as a colorless oil (2.3 g, quantitative). HPLC (Method A) Rt 4.31 min (Purity: 99.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (3 g, 20.67 mmol) was dissolved in THF (5 mL) and MeOH (5 mL) and cooled to 0° C. NaBH4 (0.782 g, 20.67 mmol) was added slowly. The reaction aged at rt for 30 min and was concentrated. 2M aq HCl was added and the solution was extracted with EtOAc. The organic layer was washed with water, dried with Na2SO4, filtered and concentrated to provide the product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.782 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile
Cyclohexane, (2,2-dibromoethenyl)-
Cyclohexane, (2,2-dibromoethenyl)-
4-(1-Hydroxyethyl)benzonitrile

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